

Application of Lenomorelin in Stroke Recovery Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Lenomorelin*

Cat. No.: *B197590*

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Introduction

Lenomorelin, also known as acylated ghrelin, is a 28-amino acid peptide hormone primarily recognized for its role in stimulating growth hormone secretion and regulating appetite.[1] Emerging preclinical and clinical research has highlighted its neuroprotective potential, making it a promising therapeutic candidate for improving recovery outcomes after an ischemic stroke. [2][3] **Lenomorelin's** multifaceted mechanism of action, which includes anti-inflammatory, anti-apoptotic, and pro-neurogenic effects, positions it as a compelling agent for further investigation in the field of stroke recovery.[3][4]

These application notes provide a comprehensive overview of the current state of research on **Lenomorelin** in stroke, including quantitative data from key studies, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from notable preclinical and clinical investigations of **Lenomorelin** in the context of ischemic brain injury.

Table 1: Preclinical Studies of **Lenomorelin** in Animal Models of Ischemic Stroke

Animal Model	Lenomorelin (Ghrelin) Dosage	Administration Route	Key Quantitative Outcomes	Reference
Rat (MCAO)	160 µg/kg	Intraperitoneal	Significant reduction in infarct volume. Significant decrease in TUNEL-positive (apoptotic) cells.	[5]
Rat (MCAO)	100 µg/kg (twice daily for 4 weeks)	Subcutaneous	Dramatic improvement in neurological function scores (mNSS, Corner test, Rotarod test). Dramatic reduction in cerebral infarction area. Decreased expression of TNF-α and IL-1β.	[6][7]
Rat (MCAO)	Not specified	Not specified	No significant difference in infarct volumes 24h after MCAO. Improved long-term motor and somatosensory functions.	[3]

MCAO: Middle Cerebral Artery Occlusion; mNSS: modified Neurological Severity Score; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta.

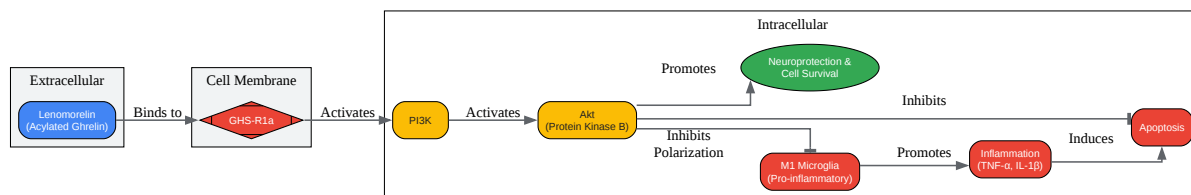
Table 2: Clinical Trials of **Lenomorelin** (Acyl-Ghrelin) in Ischemic Brain Injury

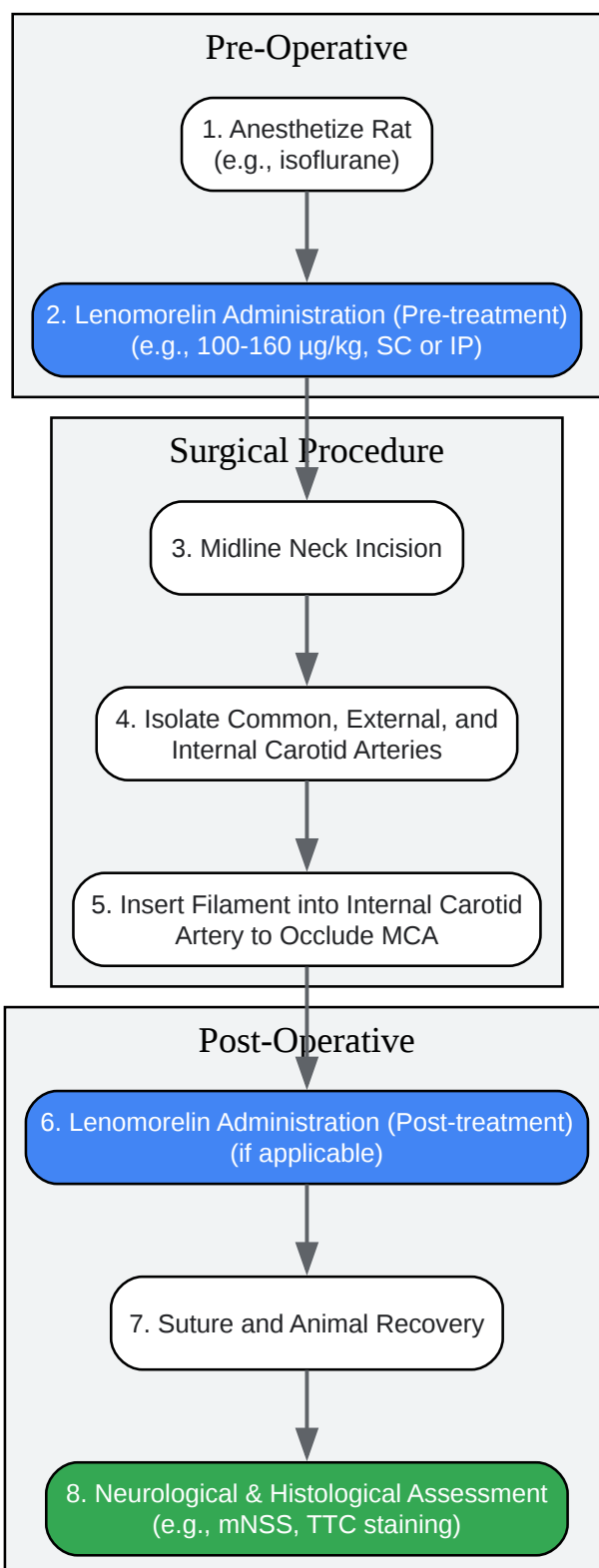
Study Phase	Patient Population	Lenomorelin (Acyl-Ghrelin) Dosage	Administration Route	Primary Objective /Outcome	Status	Reference
Phase 2	Acute ischemic stroke patients undergoing endovascular thrombectomy	600 µg in 50cc normal saline (bolus infusion over 30 mins, twice daily for 5 days)	Intravenous	Assess the effect on the severity of neurological deficit at seven days.	Ongoing	[8]
Phase 2 (GRECO Trial)	Comatose patients after cardiac arrest	600 µg (twice daily for 1 week)	Intravenous	Non-significant but consistently better cognitive outcomes. Significantly fewer signs of depression.	Completed	[6][7]

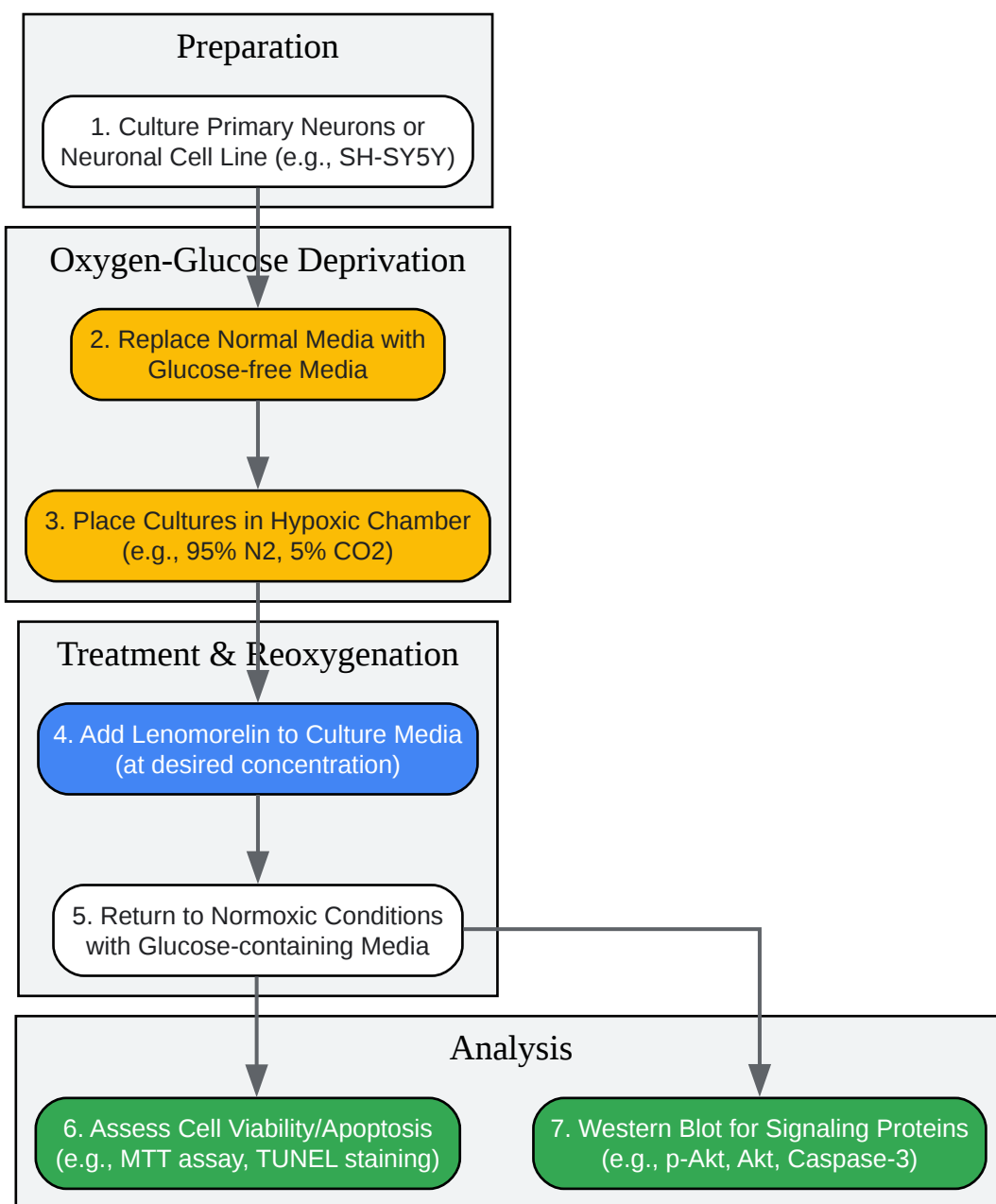
Signaling Pathways of Lenomorelin in Neuroprotection

Lenomorelin exerts its neuroprotective effects through the activation of the growth hormone secretagogue receptor (GHS-R1a), initiating a cascade of intracellular signaling events that

promote cell survival and reduce inflammation. The PI3K/Akt pathway is a central mediator of these effects.







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